Superior Chiral Resolution of (R)-4-Octanol via Low-Temperature HPLC
(R)-4-Octanol exhibits superior resolution in enantiomer separation when compared to the more structurally symmetrical 5-decanol. As its 3,5-dinitrophenylurethane derivative, (R)-4-Octanol achieves baseline separation on a Sumichiral OA-4100 column at low temperatures (-20 to -40°C), a feat not possible for 5-decanol under standard conditions [1].
| Evidence Dimension | Enantiomer Separation Efficiency (Resolution, Rs) |
|---|---|
| Target Compound Data | Rs = 1.31–1.43 |
| Comparator Or Baseline | 5-Decanol, Rs = 0.88 (after four recyclings) |
| Quantified Difference | ΔRs = +0.43 to +0.55 (target achieves baseline separation, comparator does not) |
| Conditions | HPLC with Sumichiral OA-4100 column, 3,5-DNPU derivative, at -20 to -40°C |
Why This Matters
For analytical chemists, achieving baseline separation is critical for accurate quantitation and purity assessment, making (R)-4-Octanol a more reliable standard and CSP component than longer-chain analogs.
- [1] Oki, M., & Oka, S. (1993). Enantiomer separations of secondary alkanols with little asymmetry by high-performance liquid chromatography on chiral columns. Journal of Chromatography A, 629(2), 385–388. View Source
